molecular formula C8H10FNO B13670574 3-Fluoro-4-isopropoxypyridine

3-Fluoro-4-isopropoxypyridine

Cat. No.: B13670574
M. Wt: 155.17 g/mol
InChI Key: KOEKHGKRHJAXGF-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxypyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 4-position of the pyridine ring. Fluorine substituents typically enhance metabolic stability and lipophilicity, while alkoxy groups like isopropoxy may influence steric bulk and electronic properties, modulating reactivity and binding affinity in drug candidates .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-fluoro-4-propan-2-yloxypyridine

InChI

InChI=1S/C8H10FNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3

InChI Key

KOEKHGKRHJAXGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isopropoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as Selectfluor® or other fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-isopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-Fluoro-4-isopropoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-4-isopropoxypyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 3-Fluoro-4-isopropoxypyridine with analogous compounds based on substituent effects, applications, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Substituents Key Properties Applications
This compound 3-F, 4-OCH(CH₃)₂ Enhanced lipophilicity, steric bulk; potential metabolic stability Pharmaceutical intermediates (inferred)
3-Iodo-4-methoxypyridine 3-I, 4-OCH₃ () Heavy atom (I) for radiolabeling; methoxy group for electron donation Radioligands, imaging agents
3-Fluoro-4-iodopyridine 3-F, 4-I () Dual halogenation (F, I) for cross-coupling reactions; moderate stability Suzuki-Miyaura coupling precursor
4-Chloro-3-fluoropyridine HCl 3-F, 4-Cl () Electron-withdrawing Cl enhances reactivity; HCl salt improves solubility Intermediate for kinase inhibitors (e.g., AMG 925)

Key Observations:

  • Halogen vs. Alkoxy Groups: Fluorine and iodine in 3-Fluoro-4-iodopyridine enable diverse reactivity (e.g., nucleophilic substitution or cross-coupling), whereas the isopropoxy group in this compound may hinder such reactions due to steric hindrance .
  • Electron Effects: Methoxy (OCH₃) in 3-Iodo-4-methoxypyridine donates electrons, activating the ring for electrophilic substitution, while isopropoxy’s larger size may reduce ring activation .
  • Pharmaceutical Relevance: Chloro-fluoropyridines (e.g., 4-Chloro-3-fluoropyridine HCl) are precursors to kinase inhibitors like AMG 925, suggesting that this compound could similarly serve in targeted drug synthesis .

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